tert-butyl N-(3-ethenyloxolan-3-yl)carbamate

Physicochemical Properties In Silico ADME Drug Design

Researchers requiring defined regiochemistry for oxolane-based SAR studies face limited options with generic carbamates. tert-Butyl N-(3-ethenyloxolan-3-yl)carbamate addresses this gap with precise 3-position ethenyl substitution. • Orthogonal Boc protection enables selective amine deprotection in multi-step syntheses • 3-Ethenyl group provides a reactive handle for cross-coupling, polymerization, or further functionalization • XLogP3 1.4 & TPSA 47.6 Ų guide drug-like property optimization Ideal for medicinal chemistry, chem. probe design, and specialty monomers.

Molecular Formula C11H19NO3
Molecular Weight 213.27 g/mol
Cat. No. B13618141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-(3-ethenyloxolan-3-yl)carbamate
Molecular FormulaC11H19NO3
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1(CCOC1)C=C
InChIInChI=1S/C11H19NO3/c1-5-11(6-7-14-8-11)12-9(13)15-10(2,3)4/h5H,1,6-8H2,2-4H3,(H,12,13)
InChIKeyXUGMISJPTRNLSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-(3-ethenyloxolan-3-yl)carbamate Overview


tert-Butyl N-(3-ethenyloxolan-3-yl)carbamate (CAS 2229219-99-0) is an organic compound within the carbamate class, characterized by a tert-butyl protecting group and an ethenyl-substituted oxolane ring. Its molecular formula is C11H19NO3, with a molecular weight of 213.27 g/mol [1]. It is primarily utilized as a synthetic intermediate in organic chemistry, particularly for the preparation of more complex molecules . The compound's structure features a Boc-protected amine, a common motif for orthogonal protection strategies in multi-step syntheses .

  • Boc-protected amine enables orthogonal protection strategies in multi-step synthesis
  • 3-ethenyloxolane core provides a reactive vinyl handle for cross-coupling or polymerization
  • Defined regiochemistry supports precise structural incorporation into target molecules

Limitations of Generic Substitution


Direct, evidence-based substitution of tert-butyl N-(3-ethenyloxolan-3-yl)carbamate with seemingly analogous carbamates is precluded by the lack of publicly available comparative data. While compounds like tert-butyl N-[(3S,4R)-4-ethenyloxolan-3-yl]carbamate or tert-butyl N-(3-ethynyloxolan-3-yl)carbamate share a carbamate core and oxolane ring, they possess distinct stereochemistry or alkyne vs. alkene substitution, respectively. In the absence of head-to-head biological, physicochemical, or synthetic yield comparisons, any assumption of functional interchangeability is unsubstantiated. The unique combination of the ethenyl group at the 3-position of the oxolane ring and the specific regiochemistry may impart distinct reactivity or binding properties that have not been quantified against its closest analogs. Therefore, selection must be based on the exact structural requirements of the target application rather than assumed in-class similarity.

  • Carbamate analogs with different regiochemistry or alkyne substitution may exhibit distinct reactivity and binding; interchangeability is not supported by comparative data.
  • Lack of head-to-head synthetic yield or physicochemical comparisons precludes functional substitution. Selection must rely on exact structural requirements.

Evidence for tert-Butyl N-(3-ethenyloxolan-3-yl)carbamate


Physicochemical Property Comparison

The compound's computed LogP and Topological Polar Surface Area (TPSA) differ from its stereoisomer and alkyne analog, suggesting altered lipophilicity and membrane permeability potential. For tert-butyl N-(3-ethenyloxolan-3-yl)carbamate, the XLogP3 is 1.4 and TPSA is 47.6 Ų [1]. In contrast, its stereoisomer, tert-butyl N-[(3S,4R)-4-ethenyloxolan-3-yl]carbamate, has a reported XLogP3-AA of 1.8 [2], a 0.4 unit increase indicating higher lipophilicity. This class-level inference suggests that the regiochemistry of the ethenyl group on the oxolane ring directly impacts its computed partition coefficient.

Computed lipophilicity
Class-level inference
XLogP3 1.4 vs. 1.8 (stereoisomer)
TPSA 47.6 Ų
Regiochemistry may alter predicted membrane permeability
Computed values only; experimental validation needed
Physicochemical Properties In Silico ADME Drug Design

Supplier-Reported Purity

Commercial suppliers offer tert-butyl N-(3-ethenyloxolan-3-yl)carbamate at a reported minimum purity of 98% . This is consistent with the purity specification (min. 95%) for the closely related stereoisomer tert-butyl N-[(3S,4R)-4-ethenyloxolan-3-yl]carbamate . This cross-study comparable data point establishes a baseline for procurement, indicating that the compound is available at a high grade suitable for most synthetic and research applications.

Supplier-reported purity
Data to verify
98% minimum purity
Procurement baseline comparable to related analogs
Commercial specification; in-house QC recommended
Analytical Chemistry Quality Control Procurement

Ethenyl Group Regiochemistry

The placement of the ethenyl group at the 3-position of the oxolane ring, combined with the carbamate moiety, distinguishes tert-butyl N-(3-ethenyloxolan-3-yl)carbamate from its 4-substituted isomers and ethynyl analogs. For instance, the 4-ethenyl isomer (tert-butyl N-[(3S,4R)-4-ethenyloxolan-3-yl]carbamate) and the 3-ethynyl analog (tert-butyl N-(3-ethynyloxolan-3-yl)carbamate) are distinct chemical entities with different reactivity and potential biological targets. This class-level inference highlights that even minor changes in substitution pattern can lead to significant differences in molecular recognition and synthetic utility.

Regiochemistry & functional group
Class-level inference
Ethenyl at oxolane 3-position
vs. 4-ethenyl isomer and 3-ethynyl analog
Substitution pattern may impact molecular recognition
Structure-activity interpretation requires direct comparison
Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Applications of tert-Butyl N-(3-ethenyloxolan-3-yl)carbamate


Precision Synthesis of Novel Chemical Entities

tert-Butyl N-(3-ethenyloxolan-3-yl)carbamate is a strategic intermediate for the synthesis of novel chemical entities. Its Boc-protected amine allows for orthogonal protection strategies in multi-step syntheses, while the ethenyl group provides a reactive handle for further functionalization (e.g., cross-coupling, polymerization) . The compound's defined regiochemistry (ethenyl at the 3-position) is critical for introducing this specific motif into target molecules, a requirement that generic carbamates cannot fulfill [1].

Medicinal Chemistry Tool for SAR Exploration

This compound serves as a valuable tool in medicinal chemistry for exploring structure-activity relationships (SAR) around the oxolane core. The unique combination of the Boc-amine and 3-ethenyl group offers a distinct steric and electronic profile compared to its 4-substituted isomers or saturated analogs . Its computed XLogP3 of 1.4 and TPSA of 47.6 Ų [1] provide a baseline for evaluating its potential drug-like properties, guiding the design of analogs with optimized permeability and solubility.

Chemical Biology Probe Development

As a building block, tert-butyl N-(3-ethenyloxolan-3-yl)carbamate can be used to create chemical probes for biological studies. The Boc group can be readily cleaved under acidic conditions to reveal a free amine for conjugation to fluorophores, biotin, or other reporter groups. The ethenyl group offers an additional site for selective chemical modification, enabling the design of dual-labeled or activity-based probes.

Polymer and Materials Science Applications

The ethenyl moiety in the compound is a polymerizable vinyl group, making it a candidate for incorporation into specialty polymers or as a monomer. When the Boc group is cleaved, the resulting amine can be used for post-polymerization modification or for creating polymers with specific adhesive or chelating properties. This contrasts with saturated carbamates, which lack this reactive handle for polymer chain extension or crosslinking .

Application
Selection Property
Validation Focus
Precision synthesis of novel chemical entities
Boc-amine for orthogonal protection; 3-ethenyl reactivity for diversification
Regiochemistry confirmation, deprotection efficiency, vinyl coupling yields
Medicinal chemistry SAR exploration
Computed lipophilicity baseline; steric/electronic profile of 3-ethenyloxolane
Solubility and permeability assays; analog library preparation
Chemical biology probe development
Boc-cleavable amine for conjugation; ethenyl site for dual labeling
Conjugation efficiency, reporter stability, biological target engagement
Polymer and materials science
Polymerizable vinyl group; potential for post-modification
Polymerization conditions, monomer reactivity, amine-based crosslinking
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